molecular formula C12H16N2O3 B13130823 4-(2,6-Dimethylmorpholino)picolinicacid

4-(2,6-Dimethylmorpholino)picolinicacid

Cat. No.: B13130823
M. Wt: 236.27 g/mol
InChI Key: BZUPNXZUYRGSPT-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholino)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, attached to a picolinic acid moiety

Preparation Methods

The synthesis of 4-(2,6-Dimethylmorpholino)picolinic acid typically involves multiple steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction, followed by stirring and dissolving the mixture. .

Chemical Reactions Analysis

4-(2,6-Dimethylmorpholino)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2,6-Dimethylmorpholino)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholino)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt cellular processes. Additionally, the compound can interfere with membrane fusion events, preventing the entry of enveloped viruses into host cells .

Comparison with Similar Compounds

4-(2,6-Dimethylmorpholino)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position.

The uniqueness of 4-(2,6-Dimethylmorpholino)picolinic acid lies in its morpholine ring substitution, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a ligand and its biological activity .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)

InChI Key

BZUPNXZUYRGSPT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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